Product packaging for 1,4-Dimethyl-2-nitrobenzene(Cat. No.:CAS No. 89-58-7)

1,4-Dimethyl-2-nitrobenzene

Cat. No.: B166905
CAS No.: 89-58-7
M. Wt: 151.16 g/mol
InChI Key: BSFHJMGROOFSRA-UHFFFAOYSA-N
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Description

Significance of Nitroaromatic Compounds in Contemporary Chemistry

Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, represent a crucial class of industrial chemicals. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the aromatic ring, making these compounds highly versatile. nih.govwikipedia.org This property deactivates the benzene (B151609) ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org

In contemporary chemistry, the significance of nitroaromatic compounds is multifaceted:

Synthetic Intermediates: They are foundational in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. researchgate.net The reduction of the nitro group to an amine group is a particularly important transformation, as aromatic amines are key building blocks for pharmaceuticals and other specialty chemicals. wikipedia.orgjsynthchem.com

Pharmaceuticals: Many pharmaceuticals contain or are derived from nitroaromatic compounds. nih.govscielo.br Their biological activity is often linked to the bioreduction of the nitro group. scielo.br

Materials Science: Nitroaromatic compounds are precursors in the production of various materials, including polymers and pigments. researchgate.net

Energetic Materials: The nitro group is a common explosophore, a functional group that imparts explosive properties to a compound. wikipedia.org

The unique chemistry of the nitro group ensures that nitroaromatic compounds will continue to be an area of active research, with potential for the development of new synthetic methodologies and novel materials. nih.gov

Historical Context of 1,4-Dimethyl-2-nitrobenzene Research

Research into this compound is intrinsically linked to the broader history of organic chemistry and the development of nitration reactions. The synthesis of nitroaromatic compounds is primarily achieved through nitration. nih.gov Historically, the study of such compounds was driven by the burgeoning dye industry and the need for versatile chemical intermediates.

Early research would have focused on the fundamental synthesis and characterization of this compound. A common synthetic route involves the nitration of p-xylene (B151628). The reduction of this compound to its corresponding amine, 2,5-dimethylaniline (B45416), has been a significant area of study, as this amine is a valuable precursor in various industrial applications, including the production of dyes and pigments. chemicalbook.comthermofisher.com A 1964 study by Anantakrishnan, for instance, reported on the physical properties of the compound, including its density. cas.org

The traditional method for introducing an amino group onto a benzene ring involves nitration followed by reduction. google.com Research has explored alternative and potentially safer and more environmentally friendly synthetic routes. For example, a patented method describes a process that avoids nitration altogether by using a diazo salt coupling reaction to introduce an amino group at a specific position on the benzene ring of 2,5-dimethylaniline. google.com

Scope and Research Trajectories of this compound Studies

Current and future research involving this compound is directed along several key trajectories, leveraging its properties as a chemical intermediate and a model compound for studying reaction mechanisms.

Advanced Synthesis: A primary research focus is its role as an intermediate in the synthesis of more complex molecules. This includes the preparation of pharmaceuticals, agrochemicals, and specialty polymers. For instance, its reduction yields 1,4-dimethyl-2-phenylenediamine, a precursor for dyes.

Catalysis: The catalytic hydrogenation of nitroaromatic compounds like this compound is a major area of investigation. researchgate.net Research aims to develop more efficient and selective catalysts for the reduction of the nitro group to an amine. Studies have explored various catalysts, including those based on platinum, palladium, and nickel. google.commdpi.commdpi.com The goal is often to achieve high yields of the corresponding aniline (B41778) derivative with minimal byproducts. google.com

Reaction Kinetics and Mechanisms: The compound serves as a substrate for studying the kinetics and mechanisms of aromatic substitution and reduction reactions. The presence of both activating methyl groups and a deactivating nitro group on the benzene ring provides a rich system for mechanistic investigations. Studies have examined the kinetics of catalytic hydrogenation, revealing how substituents on the benzene ring influence the reaction rate. acs.org

Environmental and Biological Studies: While outside the direct scope of this article, it is worth noting that the biological and environmental aspects of nitroaromatic compounds are an area of research. researchgate.net For example, studies have investigated the use of 1-Fluoro-4,5-dimethyl-2-nitrobenzene (B1612182), a related compound, in the study of enzyme-catalyzed reactions.

The versatility of this compound as a building block ensures its continued relevance in academic and industrial research, with ongoing efforts to discover new applications and optimize its synthesis and transformations. biosynth.com

Compound Information Table

Compound NameOther NamesCAS NumberMolecular Formula
This compound2-Nitro-p-xylene; 2,5-Dimethylnitrobenzene89-58-7C₈H₉NO₂
2,5-Dimethylaniline95-78-3C₈H₁₁N
p-Xylene106-42-3C₈H₁₀
2,5-Dimethyl-p-phenylenediamine6393-01-7C₈H₁₂N₂
Sulfanilic acid121-57-3C₆H₇NO₃S
1-Fluoro-4,5-dimethyl-2-nitrobenzene915944-24-0C₈H₈FNO₂
Aniline62-53-3C₆H₇N
Nitrobenzene (B124822)98-95-3C₆H₅NO₂
1,4-Diamino-2-nitrobenzene2-Nitro-para-phenylenediamine5307-14-2C₆H₇N₃O₂
1,4-Dichloro-2-nitrobenzene89-61-2C₆H₃Cl₂NO₂
1,2-Dimethyl-4-nitrobenzene (B166907)4-Nitro-o-xylene99-51-4C₈H₉NO₂
2,4-Dimethyl-1-nitrobenzene89-87-2C₈H₉NO₂
2,6-Dimethyl-1-nitrobenzene2-Nitro-m-xylene81-20-9C₈H₉NO₂
1,4-Dimethoxy-2-nitrobenzeneNitrodimethylhydroquinone89-39-4C₈H₉NO₄
6-Chloro-1,4-dimethyl-2-nitrobenzene13711-22-3C₈H₈ClNO₂
Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Weight151.17 g/mol biosynth.com
Melting Point-25 °C biosynth.com
Boiling Point240.5 °C biosynth.com
Density1.123 g/cm³ @ 32 °C cas.org
Flash Point100 °C biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B166905 1,4-Dimethyl-2-nitrobenzene CAS No. 89-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-2-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
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InChI Key

BSFHJMGROOFSRA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)[N+](=O)[O-]
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Molecular Formula

C8H9NO2
Record name 1,4-DIMETHYL-2-NITROBENZENE
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DSSTOX Substance ID

DTXSID2025137
Record name 1,4-Dimethyl-2-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,4-dimethyl-2-nitrobenzene is a clear pale yellow to amber liquid. (NTP, 1992)
Record name 1,4-DIMETHYL-2-NITROBENZENE
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Boiling Point

464 to 466 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

1.132 at 59 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

89-58-7
Record name 1,4-DIMETHYL-2-NITROBENZENE
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Record name 1,4-Dimethyl-2-nitrobenzene
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Synthetic Methodologies and Reaction Pathways of 1,4 Dimethyl 2 Nitrobenzene

Established Synthetic Routes to 1,4-Dimethyl-2-nitrobenzene

The principal and most well-established method for the synthesis of this compound is through the electrophilic aromatic nitration of p-xylene (B151628).

Electrophilic Aromatic Nitration of Xylenes (B1142099)

Electrophilic aromatic nitration is a fundamental reaction in organic chemistry where a nitro group (-NO₂) is introduced onto an aromatic ring. pearson.com This reaction is crucial for the synthesis of many nitroaromatic compounds, which are valuable precursors in various industries, including pharmaceuticals, dyes, and agrochemicals. rsc.org

The synthesis of this compound is most commonly achieved through the direct nitration of p-xylene (1,4-dimethylbenzene). This reaction is a classic example of electrophilic aromatic substitution. The process typically involves treating p-xylene with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orglibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.orgbeilstein-journals.org

The methyl groups on the p-xylene ring are electron-donating, which activates the aromatic ring towards electrophilic attack, making the nitration of p-xylene faster than that of benzene (B151609). quora.com The reaction is typically carried out at controlled temperatures to manage the exothermic nature of the nitration and to minimize the formation of byproducts. beilstein-journals.orgacs.org For instance, the mononitration of p-xylene can be readily accomplished at 30°C. nih.gov

A study on the nitration of p-xylene using a zeolite beta catalyst with nitric acid showed a 100% selectivity for 2-nitro-p-xylene based on the consumed p-xylene when the molar ratio of xylene to HNO₃ was 1:1.2. google.com

Table 1: Reaction Conditions for the Nitration of p-Xylene

Nitrating AgentCatalystTemperature (°C)Selectivity for this compoundReference
HNO₃/H₂SO₄---30High (Mononitration) nih.gov
HNO₃Zeolite BetaRoom to reflux100% google.com

The directing effects of the two methyl groups on the p-xylene ring are crucial in determining the position of the incoming nitro group. Both methyl groups are ortho, para-directing activators. In p-xylene, the positions ortho to one methyl group are meta to the other. The position between the two methyl groups is sterically hindered. Therefore, the nitro group predominantly adds to the positions ortho to the methyl groups, which are positions 2, 3, 5, and 6. Due to the symmetry of p-xylene, positions 2 and 6 are equivalent, as are positions 3 and 5.

The nitration of p-xylene primarily yields 2-nitro-p-xylene (this compound). cdnsciencepub.com The electron-donating nature of the methyl groups stabilizes the intermediate carbocation (arenium ion) formed during the electrophilic attack, particularly when the attack is at the ortho or para position. quora.com In the case of p-xylene, attack at the 2-position (ortho to one methyl group and meta to the other) leads to a resonance-stabilized intermediate.

While 2-nitro-p-xylene is the major product, the formation of other isomers and byproducts can occur. cdnsciencepub.com For instance, dinitration can occur, especially under more forcing conditions, leading to the formation of dinitro-p-xylenes. nih.gov The nitration of p-xylene can also lead to the formation of adducts, such as 1,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate (B1210297), when the reaction is carried out in acetic anhydride. cdnsciencepub.comcdnsciencepub.com

Studies have shown that the regioselectivity of electrophilic aromatic nitration is generally high and does not significantly change with the reactivity of the nitrating agent. researchgate.net Even with highly reactive nitrating systems, the formation of the meta-substituted isomer from toluene (B28343) (a related compound) remains low. researchgate.net

Nitration of p-Xylene

Alternative and Emerging Synthetic Strategies

While electrophilic nitration remains the dominant method, research into alternative and more sustainable synthetic routes is ongoing.

Reductive Amination Followed by Oxidation

An indirect route to nitroaromatic compounds involves the reduction of a related nitro compound to an amine, followed by a subsequent oxidation back to the nitro group. For instance, 1,3-dimethyl-2-nitrobenzene (B148808) can be reduced to 1,3-dimethyl-2-aminobenzene, which could then potentially be re-oxidized. However, this multi-step approach is generally less efficient than direct nitration.

More recently, methods for the reductive amination of aldehydes with nitroarenes have been developed, offering a pathway to N-substituted aryl amines. researchgate.net While not a direct synthesis of this compound, these methods highlight the versatility of the nitro group in synthetic transformations. nih.gov The reduction of nitrotoluenes to their corresponding amines is a well-established process, often utilizing reagents like iron powder in water or aluminum powder with sulfuric acid. longdom.org The subsequent oxidation of the resulting amine back to a nitro compound is also a known transformation, though less common as a primary synthetic route. The oxidation of nitrotoluenes themselves can also occur at the methyl group, for instance, with electro-generated superoxide (B77818) ions, to yield the corresponding carboxylic acids. oup.com

Flow Chemistry and Microreactor Applications for Nitration

The use of continuous flow chemistry and microreactors for nitration reactions has gained significant attention due to enhanced safety, better temperature control, and improved selectivity. beilstein-journals.orgacs.org Nitration reactions are typically fast and highly exothermic, which can lead to safety concerns and the formation of unwanted byproducts in traditional batch reactors. beilstein-journals.orgacs.org Microreactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation and precise control over reaction parameters. rsc.orgacs.org

Continuous flow nitration of xylenes has been demonstrated to be an efficient process. dntb.gov.uanih.gov For example, a continuous-flow process for the nitration of o-xylene (B151617) achieved a high yield and throughput, with a significant reduction in phenolic impurities compared to batch processes. dntb.gov.uanih.gov This technology has also been successfully applied to the nitration of p-xylene. nih.gov The use of microreactors can lead to high yields and selectivity for mononitration. rsc.org For instance, a continuous-flow microreaction process for the mononitration of aromatic compounds, including p-xylene, has been developed, demonstrating high yield and selectivity. rsc.org These systems offer a scalable and more sustainable approach to the production of nitroaromatics. rsc.orggoogle.com

Table 2: Comparison of Batch vs. Flow Chemistry for Xylene Nitration

FeatureBatch ProcessFlow Chemistry/MicroreactorReference
Safety Higher risk due to poor heat dissipationEnhanced safety due to excellent heat transfer beilstein-journals.orgacs.org
Selectivity Lower, potential for over-nitrationHigher, precise control over reaction time rsc.orgdntb.gov.ua
Byproducts Higher levels of impurities (e.g., phenolics)Reduced impurity formation dntb.gov.uanih.gov
Scalability Can be challengingReadily scalable by numbering-up acs.org

Post-Synthetic Derivatization and Functionalization of this compound

The aromatic scaffold of this compound, characterized by a benzene ring substituted with two methyl groups and a nitro group, serves as a versatile platform for a variety of chemical transformations. solubilityofthings.com Its unique electronic and steric properties guide the regioselectivity and reactivity in numerous post-synthetic derivatization and functionalization reactions. These reactions are pivotal for synthesizing a wide array of valuable organic compounds, including dyes, agrochemicals, and pharmaceuticals. solubilityofthings.comairccse.com

Reduction of the Nitro Group to Amine Functionality

The conversion of the nitro group in this compound to an amine functionality is a cornerstone transformation, yielding 2,5-dimethylaniline (B45416). This reduction can be achieved through various methods, each with its own set of advantages and applications. airccse.comlibretexts.org The resulting aromatic amines are crucial intermediates in the chemical industry. airccse.com

Catalytic hydrogenation stands out as a widely employed method for the reduction of nitroaromatics due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants like iron or tin in acidic media. airccse.comgoogle.com

Palladium-based Catalysts:

Palladium on carbon (Pd/C) is a highly effective catalyst for the liquid-phase hydrogenation of dimethyl-nitrobenzene. airccse.comisroset.org Studies have shown that using a 5 wt. % Pd/C catalyst in ethanol (B145695) as a solvent, the hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline proceeds with high selectivity. airccse.com The reaction is typically carried out in a temperature range of 343–403 K and under a hydrogen pressure of 4–10 bar. airccse.comsemanticscholar.org The concentration of the substrate and the catalyst loading are critical parameters that influence the reaction rate and conversion. airccse.com For instance, an increase in catalyst concentration leads to a higher conversion rate due to the increased number of active sites. airccse.com

Nickel-based Catalysts:

Nickel catalysts, often supported on materials like alumina-silicate, also facilitate the hydrogenation of dimethyl-nitrobenzene. ijarp.orgscribd.com A study utilizing a 40 wt. % Ni catalyst on an alumina-silicate support demonstrated the successful reduction to dimethyl-aniline in ethanol. ijarp.org Similar to palladium catalysis, the reaction kinetics are influenced by temperature, hydrogen pressure, and catalyst loading. ijarp.orgscribd.com Research has shown that increasing these parameters generally enhances the catalytic activity. ijarp.org

Catalyst SystemTemperature Range (K)Pressure Range (bar)SolventKey Findings
5% Pd/C343–4034–10EthanolDimethyl-aniline is the sole product. airccse.comsemanticscholar.org
40% Ni on Alumina-Silicate343–4034–10EthanolIncreased temperature and pressure improve catalytic activity. ijarp.orgscribd.com
Raney NickelNot SpecifiedNot SpecifiedNot SpecifiedA common catalyst for hydrogenation of nitroaromatics. google.com

Chemoselectivity is crucial when other reducible functional groups are present in the molecule. While classical methods using metals like zinc, tin, or iron in acidic conditions are effective, they often lack selectivity. airccse.com Modern methods aim to selectively reduce the nitro group while preserving other functionalities.

One approach involves using specific catalytic systems and reductants. For example, an iron(III) catalyst with triethoxysilane (B36694) has been shown to chemoselectively reduce aryl nitro groups in the presence of carbonyl, ester, imine, sulfonyl, and cyano groups. rsc.org This method allows for the synthesis of functionalized anilines from corresponding nitroarenes with high yields. rsc.orgrsc.org Another strategy employs zinc dust in a CO2/H2O system, which can selectively reduce nitroarenes to N-arylhydroxylamines under mild conditions. researchgate.net The choice of reductant can also dictate the outcome; for instance, changing from pinacol (B44631) borane (B79455) (HBpin) to phenyl silane (B1218182) (H3SiPh) with an iron(salen) catalyst allows for the chemoselective reduction of a nitro group over a carbonyl group. nih.govacs.orgacs.org

Understanding the kinetics and mechanism of nitro group reduction is essential for optimizing reaction conditions and catalyst design.

Kinetic Studies:

For the hydrogenation of dimethyl-nitrobenzene over a 5% Pd/C catalyst, studies have revealed a near first-order dependence on both the dimethyl-nitrobenzene concentration and the hydrogen pressure in the initial stages of the reaction. airccse.comsemanticscholar.org The reaction exhibits conventional Arrhenius behavior, with a determined activation energy of 614 J/mol. airccse.comisroset.org The initial rate of reaction increases linearly with the concentration of dimethyl-nitrobenzene. airccse.com However, at very high substrate concentrations, a substrate inhibition effect can be observed, leading to a decrease in the reaction rate. airccse.comsemanticscholar.org The rate of reaction also shows a linear dependence on hydrogen pressure up to a certain point, after which it becomes independent of the pressure. semanticscholar.org

Similarly, the hydrogenation over nickel catalysts also shows an increase in catalytic activity with increasing temperature, pressure, and catalyst weight. ijarp.org The activation energy for this process using a Ni catalyst was found to be 808 J/mol. ijarp.org

Mechanistic Insights:

The reduction of a nitro group to an amine is a stepwise process that involves several intermediates. libretexts.org The generally accepted Haber mechanism proposes two possible pathways: a direct route and a condensation route. unimi.it In the direct route, the nitro compound is sequentially reduced to a nitroso derivative, then to a hydroxylamine, and finally to the amine. unimi.it The condensation pathway involves the reaction of the nitroso intermediate with the N-arylhydroxylamine to form an azoxy species, which is further reduced to azo and hydrazo intermediates before yielding the final amine product. unimi.it

Mechanistic investigations using techniques like in-situ NMR monitoring have provided evidence for these intermediates. acs.org For instance, in some iron-catalyzed reductions, the formation and subsequent depletion of azoxybenzene (B3421426) have been observed, suggesting its role as an intermediate. acs.orgacs.org However, in other systems, these N-N coupled products are not detected, indicating that the reaction may proceed primarily through the direct reduction pathway. acs.org The nature of the catalyst and the reaction conditions can significantly influence which pathway is dominant.

Chemoselective Reduction Techniques

Electrophilic Aromatic Substitution Reactions on the Nitrobenzene (B124822) Ring

The benzene ring of this compound is susceptible to further electrophilic aromatic substitution reactions. solubilityofthings.com The existing substituents—two electron-donating methyl groups and one electron-withdrawing nitro group—direct the position of the incoming electrophile. The methyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing relative to its own position. doubtnut.com This interplay of directing effects can lead to the formation of specific isomers. Common electrophilic aromatic substitution reactions include halogenation, sulfonation, and further nitration. masterorganicchemistry.com For instance, halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.

Oxidation of Alkyl Substituents

The methyl groups on the benzene ring of this compound can be oxidized to carboxylic acid groups. researchgate.net The regioselectivity of this oxidation can be influenced by the reaction conditions and the oxidizing agent used. For example, the oxidation of 2,4-dimethylnitrobenzene with potassium permanganate (B83412) in the presence of a phase transfer catalyst, tetrabutylammonium (B224687) bromide, at 95 °C yields 3-methyl-4-nitrobenzoic acid. researchgate.net Interestingly, in the absence of the phase transfer catalyst, the reaction leads to the formation of 4-nitro-1,3-benzenedicarboxylic acid, where both methyl groups are oxidized. researchgate.net This demonstrates the role of the phase transfer catalyst in achieving chemoselectivity and regioselectivity in the oxidation process. researchgate.net The ease of oxidation of a methyl group is influenced by its position relative to the other substituents on the ring. researchgate.net

Ipso Nitration and Adduct Formation Mechanisms

The nitration of p-xylene (1,4-dimethylbenzene) is a well-studied reaction that does not solely lead to the direct substitution of a hydrogen atom on the aromatic ring. A significant pathway involves ipso nitration, where the electrophilic attack by the nitronium ion (NO₂⁺) occurs at a position already occupied by a substituent, in this case, a methyl group. publish.csiro.au This initial attack is a key step that leads to the formation of cyclohexadienyl cation intermediates, which can then undergo various subsequent reactions, including the formation of stable adducts. publish.csiro.aucdnsciencepub.com

When p-xylene is nitrated with nitric acid in acetic anhydride, the major products are not limited to 2-nitro-p-xylene. cdnsciencepub.comcdnsciencepub.com A substantial portion of the reaction proceeds through ipso attack at the C-1 or C-4 positions, which are substituted with methyl groups. This electrophilic attack results in the formation of a benzenium ion (a cyclohexadienyl cation), specifically the 1,4-dimethyl-1-nitrocyclohexadienyl cation. cdnsciencepub.comacs.org This cation is not aromatic and is highly reactive.

The formation of these adducts is stereospecific. For instance, the acetoxynitro adducts can be stereospecifically cleaved to the corresponding hydroxynitro adducts by treatment with sodium methoxide. cdnsciencepub.comcdnsciencepub.com Furthermore, under acidic conditions, the acetate group of the adduct can be exchanged with other nucleophiles like methanol (B129727) or formic acid in a non-stereospecific manner. cdnsciencepub.comcdnsciencepub.com

The fate of the initially formed adducts is highly dependent on the reaction conditions. Rearomatization of these adducts can occur through several pathways. One significant pathway involves the elimination of the nitro group as nitrous acid and the migration of the acetate group, leading to the formation of 2,5-xylyl acetate. cdnsciencepub.com Another pathway is the elimination of acetic acid to regenerate a cyclohexadienyl cation, which can then deprotonate to form side-chain (benzylic) derivatives or rearrange to form 2-nitro-p-xylene. cdnsciencepub.com The competition between these pathways is influenced by factors such as the acidity of the medium. cdnsciencepub.com

The table below summarizes the key products formed during the nitration of p-xylene in acetic anhydride, highlighting the role of ipso nitration and adduct formation.

Reactant Reaction Conditions Key Intermediates/Adducts Major Products Minor/Side Products
p-XyleneNitric acid in acetic anhydride1,4-dimethyl-1-nitrocyclohexadienyl cation2-Nitro-p-xylene2,5-Xylyl acetate
cis- and trans-1,4-dimethyl-4-nitro-1,4-dihydrophenyl acetatep-Methylbenzyl nitrate (B79036)
p-Tolualdehyde

This table provides a simplified overview of the complex product distribution resulting from the nitration of p-xylene.

It is important to note that the ratio of direct nitration to ipso attack is influenced by the nature of the substituents on the benzene ring. For p-xylene, the methyl groups activate the ring towards electrophilic attack, including at the ipso positions. publish.csiro.au

Allylic Substitutions and Rearrangement Reactions

The chemistry of this compound extends beyond simple aromatic reactions. The presence of the methyl groups allows for reactions at the benzylic positions, which are allylic to the aromatic ring system. These reactions often proceed through radical mechanisms or via cationic intermediates, leading to substitution at the methyl group.

While direct allylic substitution on this compound itself is not extensively detailed in the provided context, the formation of side-chain derivatives during the nitration of p-xylene provides insight into related rearrangement and substitution reactions. cdnsciencepub.com These side-chain products, such as p-methylbenzyl nitrate and p-tolualdehyde, arise from the rearomatization of the ipso-nitration adducts. cdnsciencepub.com

One proposed mechanism for the formation of these benzylic derivatives involves the formation of a methylenecyclohexadiene intermediate (a triene) from the nitrocyclohexadienyl cation. cdnsciencepub.com This triene can then undergo a reaction that resembles an SN1' or SN2' pathway. In this context, the departure of a leaving group (like the nitro group) can be accompanied by the attack of a nucleophile at the benzylic position, leading to a rearranged product. cdnsciencepub.com For example, the formation of p-methylbenzyl derivatives from the adducts of p-xylene nitration can be explained by such a mechanism. cdnsciencepub.com

The rearrangement of the initially formed nitrocyclohexadienyl cation is a critical process. The nitro group itself can migrate around the ring. For instance, studies on the related 1,2-dimethyl-1-nitrocyclohexadienyl cation have shown that the nitro group can undergo intramolecular 1,2-shifts. acs.org While a 1,2-shift in the cation derived from p-xylene would lead back to the starting cation, a 1,3-nitro shift could potentially occur, though 1,2-shifts are generally more favored. cdnsciencepub.com The rearrangement of the carbon skeleton itself is less common under these conditions, but the migration of substituents like the nitro group plays a key role in the final product distribution.

The table below outlines the types of rearrangement and substitution products that can arise from the intermediates formed during the nitration of p-xylene, which are structurally related to this compound.

Intermediate Reaction Type Resulting Product Type Example Product
1,4-Dimethyl-4-nitro-1,4-dihydrophenyl acetateRearomatization/EliminationRing-substituted product2-Nitro-p-xylene
Rearomatization/RearrangementSide-chain substituted productp-Methylbenzyl nitrate
Rearomatization/SubstitutionAryl acetate2,5-Xylyl acetate
1,4-Dimethyl-1-nitrocyclohexadienyl cationRearrangement (Nitro group shift)Isomeric nitroarene2-Nitro-p-xylene

This table illustrates the diverse reaction pathways available to the intermediates in the nitration of p-xylene, leading to a variety of substitution and rearrangement products.

The study of these allylic substitution and rearrangement reactions is crucial for understanding the complete reactivity profile of substituted nitroaromatics like this compound and for controlling the outcome of such synthetic transformations.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1,4 Dimethyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,4-Dimethyl-2-nitrobenzene by probing the magnetic properties of its atomic nuclei, specifically ¹H and ¹³C.

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms in this compound. The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl groups create a distinct pattern of chemical shifts for the aromatic protons. In a typical ¹H NMR spectrum, the protons on the benzene (B151609) ring appear as distinct signals in the downfield region, influenced by the electronic effects of the substituents. The methyl groups give rise to signals in the upfield region.

A study on the nitration of p-xylene (B151628) reported the following ¹H NMR spectral data for this compound in a CDCl₃ solvent. nih.govresearchgate.net The aromatic protons (H-3, H-5, and H-6) resonate at different frequencies due to their unique positions relative to the nitro and methyl groups. The two methyl groups also show distinct chemical shifts.

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm)
H-3 7.85
H-5 7.32
H-6 7.15
CH₃ (at C-1) 2.55
CH₃ (at C-4) 2.35

Data sourced from a study on the synthesis and characterization of nitro-p-xylenes. nih.govresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups. In this compound, the carbon atom attached to the nitro group (C-2) is significantly deshielded and appears at a lower field. The carbons bearing the methyl groups (C-1 and C-4) and the other aromatic carbons (C-3, C-5, and C-6) also have characteristic chemical shifts. The carbon atoms of the two methyl groups are found in the upfield region of the spectrum.

Research on the characterization of nitro-p-xylenes has provided the following ¹³C NMR data. nih.govresearchgate.net

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
C-1 136.5
C-2 148.2
C-3 132.8
C-4 130.5
C-5 125.0
C-6 124.8
CH₃ (at C-1) 20.5
CH₃ (at C-4) 19.8

Data sourced from a study on the synthesis and characterization of nitro-p-xylenes. nih.govresearchgate.net

¹H NMR Spectroscopy for Proton Environment Analysis

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and studying the conformational properties of this compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The nitro group (NO₂) exhibits strong and easily identifiable asymmetric and symmetric stretching vibrations. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups are observed at slightly lower wavenumbers. The C-C stretching vibrations within the aromatic ring are also present in the fingerprint region. niscpr.res.in

A detailed analysis of the FT-IR spectrum of the related compound 2,3-dinitro-p-xylene, which shares structural similarities, shows characteristic peaks for the nitro group and the aromatic system. researchgate.net For this compound, the following vibrational modes are expected and have been reported in spectral databases. spectrabase.com

Table 3: Selected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹)
Aromatic C-H Stretch ~3088
Asymmetric NO₂ Stretch ~1533
Symmetric NO₂ Stretch ~1389
C-C Aromatic Ring Stretch ~1285
C-H Bending ~883
Out-of-plane Bending ~710, 559

Data adapted from spectral information on nitro-p-xylenes. researchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group, for example, often produces a strong signal in the Raman spectrum. researchgate.net The aromatic ring vibrations also give rise to characteristic Raman bands.

For the related isomer 1,3-dimethyl-5-nitrobenzene, a comprehensive study combining experimental and theoretical methods has assigned the vibrational modes in both FT-IR and FT-Raman spectra. niscpr.res.in Similar vibrational modes are expected for this compound. The aromatic ring bending and C-N stretching vibrations are notable in the Raman spectrum. researchgate.net

Table 4: Selected FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹)
Aromatic Ring Bending ~1004
C-N Stretch ~1109
NO₂ Bending ~853
Out-of-plane Bending ~490, 260, 200, 100

Frequencies are based on data for related nitrobenzene (B124822) compounds and general assignments. researchgate.netniscpr.res.in

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₈H₉NO₂, which corresponds to a molecular weight of approximately 151.16 g/mol . spectrabase.com

In a typical electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. The loss of a methyl group is also a possible fragmentation pathway.

A study on nitro-p-xylenes reported the mass spectrometric data for this compound, confirming its molecular weight. nih.gov Predicted fragmentation data is also available from spectral databases. uni.lu

Table 5: Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio)
[M]⁺ 151.06
[M+H]⁺ 152.07
[M-H]⁻ 150.06
[M+Na]⁺ 174.05

Data sourced from PubChem and related studies. nih.govuni.lu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds like this compound. In EI-MS, the analyte is bombarded with high-energy electrons, typically at 70 eV, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and a series of fragment ions.

For nitroaromatic compounds, fragmentation is often characterized by the loss of the nitro group (-NO₂) or its components. msu.edu The mass spectrum of this compound (molecular weight: 151.16 g/mol ) is available in the NIST Mass Spectrometry Data Center. nist.gov The fragmentation pattern typically involves the loss of oxygen atoms, the NO group, or the entire NO₂ group. Common fragments also arise from the cleavage of methyl groups and rearrangements of the aromatic ring. For instance, the analysis of its isomer, 1,2-dimethyl-4-nitrobenzene (B166907), shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 151. nih.gov Other significant fragments are observed at m/z 105, corresponding to the loss of NO₂, and m/z 77, representing a phenyl group fragment. nih.gov

Table 1: Key EI-MS Data for a this compound Isomer Data for 1,2-Dimethyl-4-nitrobenzene

Feature m/z Value Description
Molecular Ion Peak 151 [M]⁺
Major Fragment 1 105 [M-NO₂]⁺
Major Fragment 2 77 [C₆H₅]⁺

Source: PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. For nitroaromatic compounds like this compound, the spectrum is characterized by absorptions due to π→π* and n→π* transitions. cdnsciencepub.com The strong π→π* transitions are typically associated with the benzene ring and its substituents, while the weaker n→π* transitions involve the non-bonding electrons of the oxygen atoms in the nitro group. slideshare.net

The absorption spectrum of nitrobenzene, the parent compound, shows a strong band around 250-280 nm and a weaker, broad band around 340-355 nm. cdnsciencepub.comrsc.org The position and intensity of these bands are sensitive to the solvent environment; increasing solvent polarity can cause a hypsochromic (blue) shift for n→π* transitions and a bathochromic (red) shift for π→π* transitions. slideshare.netbiointerfaceresearch.com For the isomer 1,2-dimethyl-4-nitrobenzene, a maximum absorption (λmax) is recorded at 278 nm in alcohol, which corresponds to a π→π* transition. nih.gov The electronic absorption spectra of nitrobenzenes are primarily determined by mesomeric and steric interactions. cdnsciencepub.com

Table 2: UV-Vis Absorption Data for a this compound Isomer Data for 1,2-Dimethyl-4-nitrobenzene

Solvent λmax (nm) Molar Absorptivity (log ε) Transition Type
Alcohol 278 3.96 π→π*

Source: PubChem. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of nitroaromatic compounds. Reversed-phase (RP) HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. For nitrotoluene isomers, separation is often achieved on C18 columns. cdnsciencepub.com The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with an acid modifier like phosphoric acid to improve peak shape. nih.gov Detection is usually performed with a UV detector, often set at 254 nm, where the aromatic ring exhibits strong absorbance. sigmaaldrich.com

Table 3: Example HPLC Conditions for Nitroaromatic Compound Analysis

Parameter Condition 1 Condition 2
Column Newcrom R1 (RP) Discovery® Zr-Carbon
Mobile Phase Acetonitrile, Water, Phosphoric Acid Acetonitrile, Water (50:50)
Flow Rate Not Specified 1 mL/min
Detector UV (unspecified wavelength) UV (254 nm)
Temperature Not Specified 30 °C

Source: SIELC Technologies nih.gov, Sigma-Aldrich sigmaaldrich.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated on a capillary column. A common stationary phase for analyzing nitrated xylenes (B1142099) is a non-polar or mid-polar column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., HP-5). reddit.com

The choice of detector depends on the required sensitivity and selectivity. A Flame Ionization Detector (FID) is a universal detector for organic compounds and is frequently used. reddit.com For enhanced sensitivity towards nitro-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) can be employed, as these are highly responsive to molecules with electronegative functional groups. chemicalbook.com

Table 4: Example GC Conditions for Nitroaromatic and Xylene Analysis

Parameter Condition 1 (Nitro-o-xylenes) Condition 2 (Phenols) Condition 3 (Nitroaromatics)
Column HP5 Capillary Column Capillary (e.g., DB-5) Wide-bore Capillary
Detector Flame Ionization Detector (FID) FID or ECD (after derivatization) Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD)
Injector Temp. Not Specified Not Specified Not Specified
Oven Program Temperature ramp up to 110 °C Various Various

Source: MDPI reddit.com, US EPA nih.gov, NEMI chemicalbook.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of this compound. The technique involves spotting the compound on a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase (eluent). iaea.org The separation is based on the differential partitioning of the compound between the stationary and mobile phases. iaea.org

For this compound, a relatively nonpolar compound, nonpolar to moderately polar solvent systems are effective. Visualization can be achieved under UV light (typically at 254 nm), where nitroaromatic compounds often appear as dark spots due to quenching of the plate's fluorescence. sigmaaldrich.com

Table 5: Example TLC Systems for this compound Analysis

Stationary Phase Mobile Phase (Eluent) Reported Rf Value Detection
Silica Gel Toluene (B28343) : Methanol (80:20) Not Specified UV Light (254 nm)
Silica Gel Petroleum Ether : Ethyl Acetate (B1210297) (5:1) 0.45 (for a derivative) UV Light

Source: Sigma-Aldrich sigmaaldrich.com, Royal Society of Chemistry rsc.org

Gas Chromatography (GC) with Various Detectors

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides data on unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates, which together describe the crystal lattice and molecular geometry.

While specific crystallographic data for this compound was not found in the searched literature, data for closely related isomers such as 2,4-dimethyl-1-nitrobenzene and dinitrated derivatives of p-xylene have been reported. nih.govresearchgate.net For example, the in-situ cryocrystallization of 2,4-dimethyl-1-nitrobenzene (4-nitro-m-xylene) revealed a monoclinic crystal system with space group P2₁/c. nih.gov Such studies are invaluable for understanding packing forces, intermolecular interactions, and the influence of substituent positions on the crystal structure.

Table 6: Crystallographic Data for Isomers of Dimethyl-nitrobenzene

Parameter 2,4-Dimethyl-1-nitrobenzene 2,3-Dimethyl-1,4-dinitrobenzene
Formula C₈H₉NO₂ C₈H₈N₂O₄
Crystal System Monoclinic Monoclinic
Space Group P 1 21/c 1 P 21/n
a (Å) 11.693 14.6418
b (Å) 9.738 3.8852
c (Å) 7.0180 15.7884
**β (°) ** 106.54 108.417
**Volume (ų) ** Not Specified 852.14

Source: PubChem nih.gov, ResearchGate researchgate.net

Computational Chemistry and Quantum Mechanical Studies of 1,4 Dimethyl 2 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for studying the properties of 1,4-Dimethyl-2-nitrobenzene. By approximating the electron density of the molecule, DFT methods can accurately predict its geometry, electronic characteristics, and spectroscopic signatures.

DFT calculations, particularly using the B3LYP exchange-correlation functional, have been employed to determine the optimized molecular geometry of this compound. researchgate.netdergipark.org.tr These studies reveal that the molecule's structure is stabilized by a combination of electronic and steric effects from the methyl and nitro group substituents on the benzene (B151609) ring. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution across the aromatic ring.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net For this compound, the distribution of these orbitals highlights the regions most susceptible to electrophilic and nucleophilic attack.

Global chemical reactivity descriptors derived from DFT calculations further characterize the molecule's stability. researchgate.netdergipark.org.tr Studies have shown that in highly polar media, this compound exhibits greater stability and reduced reactivity. researchgate.netdergipark.org.tr

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. These computed frequencies are then correlated with experimental data obtained from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. This combined approach allows for a detailed and accurate assignment of the fundamental vibrational modes of the molecule. niscpr.res.in

The vibrational spectrum is characterized by modes associated with the benzene ring, as well as the stretching and bending vibrations of the methyl and nitro functional groups. The presence of these substituents leads to shifts in the vibrational frequencies compared to unsubstituted benzene. niscpr.res.in For instance, the characteristic symmetric and asymmetric stretching vibrations of the NO2 group are readily identified. researchgate.net

The investigation of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics. DFT calculations have been utilized to predict the NLO behavior of molecules like this compound by calculating properties such as the dipole moment, linear polarizability, and first-order hyperpolarizability. researchgate.net The arrangement of electron-donating methyl groups and an electron-accepting nitro group on the benzene ring can give rise to significant NLO effects. aip.orgaip.org The charge transfer between these groups enhances the molecular hyperpolarizability.

Calculated Nonlinear Optical Properties of this compound
PropertyCalculated ValueUnit
Dipole Moment (µ)4.55Debye
Mean Polarizability (α)-1.291 x 10-23esu
Anisotropy of Polarizability (Δα)-1.011 x 10-24esu
First Hyperpolarizability (β)1.107 x 10-30esu

DFT calculations can also be used to compute various thermodynamical parameters of this compound at different temperatures. These parameters, including entropy, enthalpy, and specific heat capacity, provide valuable information about the molecule's stability and behavior under varying thermal conditions. mwjscience.com Such calculations are based on the vibrational frequencies obtained from the DFT analysis.

Nonlinear Optical Properties (NLO) Investigation

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. acs.org These simulations can provide insights into the conformational flexibility of the molecule, particularly the rotation of the methyl and nitro groups. By simulating the molecule's movement and interactions, MD can help to understand its behavior in different environments, such as in solution. acs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

The analysis involves mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, which highlights regions of close intermolecular contacts. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular interactions. researchgate.netdergipark.org.tr

For this compound, Hirshfeld surface analysis has shown that H···H, O···H/H···O, C···H/H···C, and C···C contacts are the most significant contributors to stabilizing the crystal structure. researchgate.netdergipark.org.tr These interactions include weak intermolecular hydrogen bonds that play a crucial role in the molecular packing. researchgate.netdergipark.org.tr

Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
Contact TypeContribution (%)
H···H49.6
O···H/H···O19.9
C···H/H···C19.8
C···C3.5
C···O/O···C1.7
N···H/H···N1.2
O···O0.4

Environmental Chemistry and Biotransformation of 1,4 Dimethyl 2 Nitrobenzene

Occurrence and Distribution in Environmental Compartments

1,4-Dimethyl-2-nitrobenzene is slightly soluble in water and is expected to primarily partition to water and soil compartments in the environment. epa.govsolubilityofthings.com Its relatively low octanol-water partition coefficient suggests it is not expected to bioaccumulate significantly. epa.govepa.gov The release of nitroaromatic compounds into the environment is often a consequence of improper handling and storage, leading to contamination of soil and groundwater. nih.gov While specific data on widespread contamination by this compound is limited, environmental exposures are considered rare, with spills being managed to minimize release. epa.gov However, the potential for its presence in soil and groundwater exists, particularly at sites of its production and use. epa.govnih.gov Based on evidence from similar compounds, it is expected to biodegrade, although not readily. epa.gov

In the atmosphere, this compound is expected to react with hydroxyl (OH) radicals, which is a key process in its atmospheric degradation. epa.govepa.gov The oxidation of xylenes (B1142099), such as the isomer o-xylene (B151617), is dominated by the addition of OH radicals to the aromatic ring. researchgate.net This reaction initiates a complex series of further reactions. For related nitroaromatic compounds, photodegradation is also a relevant environmental degradation pathway, with one study indicating a half-life of approximately 10 days for this compound when released into the atmosphere.

Atmospheric Fate ParameterValue/Description
Primary Reaction Pathway Reaction with hydroxyl (OH) radicals. epa.govepa.gov
Estimated Photodegradation Half-life Approximately 10 days.

Presence in Soil and Groundwater Contamination

Microbial Degradation Pathways and Mechanisms

The biodegradation of nitroaromatic compounds by microorganisms is a crucial process for their removal from contaminated environments. nih.gov Bacteria have been isolated that can utilize various nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. nih.gov For nitrobenzene (B124822) and related compounds, microbial communities in rivers have demonstrated the ability to biodegrade them under aerobic conditions. nih.gov

Aerobic biodegradation of nitroaromatic compounds often involves initial reduction or oxidation of the nitro group. nih.govresearchgate.net Studies on analogous compounds like 4-nitrotoluene (B166481) show that it can be completely biodegraded by adapted bacteria under aerobic conditions. epa.gov

Several key enzyme classes are involved in the aerobic biotransformation of nitroaromatic compounds.

Nitroreductases : These flavin-dependent enzymes are central to the biodegradation of nitroaromatics, catalyzing the reduction of the nitro group. rsc.orgresearchgate.net They typically reduce the nitro group to a nitroso group and then to a hydroxylamine, which can be further metabolized. rsc.org Oxygen-insensitive (Type I) nitroreductases carry out a two-electron transfer, which is a common initial step in the degradation pathway. rsc.orgresearchgate.net This reduction is considered a detoxification step. rsc.org

Monooxygenases and Dioxygenases : These enzymes introduce oxygen atoms into the aromatic ring, a critical step for subsequent ring cleavage. nih.gov Rieske non-heme iron oxygenases are a broad class of enzymes that can function as both monooxygenases and dioxygenases, playing a vital role in the degradation of various aromatic compounds. asm.orgrsc.org For instance, nitrobenzene dioxygenase can initiate the degradation of nitrobenzene. nih.gov Monooxygenases incorporate one oxygen atom, while dioxygenases incorporate two. nih.govmdpi.com These enzymes can hydroxylate the aromatic ring, preparing it for fission. asm.orgmdpi.com For example, in some pathways, a monooxygenase can oxidize an intermediate like 4-hydroxybenzaldehyde (B117250) to 4-hydroxybenzoate. mdpi.com

Following the initial enzymatic modifications, the aromatic ring is cleaved, leading to intermediates that can enter central metabolic pathways and eventually be mineralized to carbon dioxide and water. nih.govrsc.org

The degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 proceeds through the formation of 2-aminophenol, which is then cleaved to 2-aminomuconic semialdehyde. researchgate.net This intermediate is further broken down into pyruvate (B1213749) and acetaldehyde. researchgate.net In other organisms, the pathway can proceed through catechol, which undergoes ring cleavage by a catechol dioxygenase. nih.govnih.gov The presence of genes for enzymes like catechol 2,3-dioxygenase indicates that mineralization of the compound can occur under aerobic conditions. nih.gov The complete mineralization of these compounds ultimately converts them into harmless inorganic substances.

Role of Nitroreductases, Monooxygenases, and Dioxygenases

Anaerobic Biotransformation Processes

Under anaerobic conditions, the biotransformation of nitroaromatic compounds like this compound is a critical process in environments devoid of oxygen, such as sediments, aquifers, and certain industrial wastewater treatment systems. nih.govnih.gov The degradation pathways in these anoxic environments differ significantly from aerobic routes, primarily due to the low redox potential which favors reductive rather than oxidative reactions. researchgate.net Microbial degradation under anaerobic conditions is often slower than aerobic processes, but it is a vital mechanism for the natural attenuation of these contaminants. nih.gov

The most prevalent initial step in the anaerobic biodegradation of nitroaromatic compounds is the reduction of the electron-withdrawing nitro group (-NO₂) to an amino group (-NH₂). This transformation proceeds through a series of two-electron reduction steps, yielding nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amine product is formed. This reductive pathway is a common strategy employed by a wide range of anaerobic and facultative anaerobic bacteria. The resulting aromatic amines are generally more amenable to subsequent degradation steps. For nitroxylenes, this reduction leads to the formation of corresponding xylidines. publications.gc.ca

The herbicide pendimethalin (B1679228), which contains a dinitro-dimethylbenzene structure, undergoes this reductive transformation. Fungi such as Fusarium oxysporum and Paecilomyces varioti have been shown to reduce one of the nitro groups of pendimethalin to an amino group, forming N-(1-Ethylpropyl)-3,4-dimethyl-2-nitrobenzene-1,6-diamine. tandfonline.comnih.govrsc.org Similarly, the bacterium Bacillus circulans can also perform this nitroreduction. researchgate.net

Aromatic systems that are highly electron-deficient due to the presence of multiple nitro groups can undergo nucleophilic attack, leading to the formation of a stable intermediate known as a Meisenheimer complex. wikipedia.org This process involves the addition of a nucleophile, such as a hydride ion (H⁻), to the aromatic ring. This mechanism has been identified as a key step in the biodegradation of compounds like 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net In these cases, the formation of the Meisenheimer complex is a crucial prelude to the elimination of a nitro group as nitrite. researchgate.net

For this compound, which possesses only one electron-withdrawing nitro group, the formation of a stable Meisenheimer complex is less likely compared to di- and trinitrated compounds. researchgate.net The electron-donating nature of the two methyl groups further reduces the electrophilicity of the aromatic ring, making it less susceptible to nucleophilic attack by a hydride ion. While aromatic nitro compounds can react with reducing agents and hydrides, the formation of a distinct, stable Meisenheimer intermediate as a primary biodegradation step has not been documented for this compound in the reviewed literature. noaa.gov

Reduction of Nitro Groups to Amino Groups

Microbial Communities and Species Involved in Degradation (Bacteria, Fungi, Algae, Yeasts)

A variety of microorganisms have demonstrated the ability to degrade nitroaromatic compounds, although specific studies focusing solely on this compound are limited. Much of the understanding is derived from studies on structurally related compounds, such as the herbicide pendimethalin, which shares the dimethyl-nitrobenzene core.

Bacteria:

Bacillus circulans : Isolated from contaminated soil, this bacterium can degrade pendimethalin, utilizing it as a sole carbon source. Its metabolic activity involves both nitroreduction and oxidative dealkylation. researchgate.netresearchgate.net

Klebsiella oxytoca : Strain NBA-1, isolated from a pharmaceutical wastewater facility, is capable of degrading nitrobenzene under both aerobic and anaerobic conditions. nih.gov

Pseudomonas sp. : Various strains of Pseudomonas are known to degrade nitroaromatic compounds like TNT, often using them as a nitrogen source.

Fungi:

Fusarium oxysporum : This soil fungus can degrade pendimethalin in culture media, producing metabolites that result from nitroreduction. tandfonline.comnih.govrsc.org

Paecilomyces varioti : Alongside F. oxysporum, this fungus also transforms pendimethalin via nitroreduction and dealkylation. tandfonline.comnih.govembrapa.br

Rhizoctonia bataticola : This soil fungus decomposes pendimethalin, yielding 3,4-Dimethyl-2,6-dinitroaniline as a metabolite. tandfonline.comnih.gov

Yeasts:

Clavispora lusitaniae : Strain YC2, a yeast isolated from pendimethalin-contaminated soil, has shown the ability to efficiently degrade the herbicide. rsc.org

Recalcitrance Factors and Strategies for Enhanced Biodegradation

The environmental persistence or recalcitrance of this compound is influenced by several factors. The inherent stability of the aromatic ring and the presence of the electron-withdrawing nitro group make the compound resistant to oxidative degradation. epa.govnih.gov Its toxicity can also inhibit the growth of microbial populations that would otherwise be capable of degrading it. nih.govscience.gov

Several strategies can be employed to enhance the biodegradation of such recalcitrant compounds:

Bioaugmentation and Biostimulation : These in-situ bioremediation techniques involve either introducing specialized microorganisms to a contaminated site (bioaugmentation) or stimulating the activity of indigenous microbial populations by adding nutrients and electron acceptors like oxygen (biostimulation). frtr.gov

Immobilization : Encapsulating microbial cells in matrices like polyurethane foam can enhance degradation rates. nih.gov Immobilized cells often show greater tolerance to toxic substrates and environmental changes (e.g., pH and temperature) and can be reused for multiple degradation cycles. nih.gov

Co-metabolism : The presence of a more easily degradable primary substrate can stimulate the degradation of the recalcitrant compound. For instance, the addition of glucose did not significantly impact nitrobenzene degradation by Klebsiella oxytoca NBA-1, suggesting the bacterium's robust capability. nih.gov

Surfactant Addition : For hydrophobic compounds, bioavailability can be a limiting factor in biodegradation. Biosurfactants can increase the solubility and desorption of pollutants from soil, making them more accessible to microorganisms. researchgate.net

Utilization as Carbon and Nitrogen Sources by Microorganisms

Microorganisms in contaminated environments have evolved metabolic pathways that allow them to utilize nitroaromatic compounds as sources of essential nutrients like carbon and nitrogen. nih.govscholarsresearchlibrary.com The ability to mineralize these synthetic compounds highlights microbial adaptability. nih.gov

Several bacterial strains have been isolated that can grow on various nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. nih.gov For example, a bacterium identified as Bacillus circulans was able to grow in a medium where the related herbicide pendimethalin was the only carbon source. researchgate.netresearchgate.net The degradation pathway involved breaking down the compound to utilize its components for growth. researchgate.net Similarly, certain strains of Pseudomonas and fungi can use TNT as a nitrogen source by removing the nitro groups as nitrite, which is then reduced to ammonium (B1175870) for cellular incorporation. While direct evidence for this compound is scarce, it is plausible that specific microbial strains could utilize it as a carbon and/or nitrogen source through similar degradation pathways.

Ecotoxicological Implications and Environmental Risk Assessment

The release of this compound into the environment warrants an assessment of its potential risks to ecosystems. europa.eusetac.orgeuropa.eu An environmental risk assessment evaluates the compound's fate, persistence, and toxicity to various organisms.

This compound is classified as toxic to aquatic life. godeepak.com It is considered to have low to moderate toxicity to aquatic species based on available data. epa.gov Due to a relatively low octanol-water partition coefficient (log Pow: 2.91), it is not expected to bioaccumulate significantly. epa.govgodeepak.com Environmental fate modeling predicts that if released, it will primarily partition to water (17.6%) and soil (78.7%). epa.gov While it is expected to biodegrade, the process is not considered to be rapid. epa.gov

The table below summarizes key ecotoxicity data for this compound and its structural analogs, which are often used for comparative risk assessment. epa.gov

Interactive Data Table: Ecotoxicity of this compound and Analogs

CompoundTest SpeciesEndpointDurationValue (mg/L)Reference
This compound Daphnia magna (Water flea)LC5048 h16 godeepak.com
1,2-Dimethyl-4-nitrobenzene (B166907) (isomer)Pimephales promelas (Fathead minnow)LC5096 h21.4 epa.gov
1,2-Dimethyl-4-nitrobenzene (isomer)Daphnia magna (Water flea)EC5048 h16.3 epa.gov
2-Nitrotoluene (analog)Pimephales promelas (Fathead minnow)LC5096 h24.3 epa.gov
4-Nitrotoluene (analog)Pimephales promelas (Fathead minnow)LC5096 h42.1 epa.gov

Aquatic Ecotoxicity Studies

The ecotoxicity of this compound in aquatic environments is a critical area of study to understand its potential harm to aquatic life. While comprehensive data for this specific compound is limited, studies on its isomer, 1,2-dimethyl-4-nitrobenzene, and other related nitroaromatic compounds provide valuable insights into its likely effects. The toxicity of these compounds to aquatic organisms is generally considered to be low to moderate. epa.gov

Research on analogous compounds indicates that the ecotoxicity values for isomers of dimethyl-nitrobenzene are often very similar. epa.gov For instance, studies on 2,4-dimethyl-1-nitrobenzene, another isomer, have been used to assess the environmental risk of related compounds. epa.gov

The following table summarizes available ecotoxicity data for a closely related isomer, which is often used as a surrogate for this compound.

Interactive Data Table: Ecotoxicity of a this compound Isomer

Test OrganismExposure DurationEndpointConcentration (mg/L)Reference
Brachydanio rerio (Zebrafish)96 hoursLC5010 - 18 epa.gov
Daphnia magna (Water flea)48 hoursEC5015 epa.gov
Algae-EC508.9 - 25

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a specified period. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of the test organisms within a specified period.

It is important to note that some safety data sheets for this compound explicitly state that no data is available for its toxicity to fish, daphnia, and other aquatic invertebrates. echemi.com This highlights the need for further specific research on this compound to fully characterize its aquatic ecotoxicity.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log K_ow_). A low Log K_ow_ value generally suggests a lower potential for bioaccumulation.

This compound has a reported Log K_ow_ of 2.91. echemi.com This relatively low value suggests that the compound is not expected to bioaccumulate to a significant degree in aquatic organisms. epa.gov Instead, it is predicted to partition primarily to water and soil compartments in the environment. epa.gov

While direct experimental data on the bioaccumulation of this compound is scarce, the available information from its physicochemical properties and data from analogous compounds consistently point towards a low potential for accumulation in environmental systems.

Environmental Monitoring and Remediation Strategies

The presence of nitroaromatic compounds like this compound in the environment necessitates effective monitoring and remediation strategies. These compounds can be released into the environment through industrial wastewater discharge. thermofisher.com

Environmental Monitoring

Several analytical methods are available for the detection and quantification of nitroaromatic compounds in environmental matrices such as water and soil. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used for this purpose. rsc.org These methods allow for the sensitive and selective determination of these compounds, even at low concentrations. thermofisher.comrsc.org For instance, automated solid-phase extraction (SPE) followed by GC with electron capture detection (GC-ECD) is a method used for the sensitive determination of nitrobenzene compounds in drinking water. thermofisher.com

Remediation Strategies

Given the potential toxicity and persistence of nitroaromatic compounds, various remediation techniques have been developed to remove them from contaminated soil and water. These strategies can be broadly categorized as physicochemical and biological methods.

Physicochemical Methods: One promising technique is surfactant-enhanced soil washing. This involves using a surfactant solution to increase the solubility of the contaminant, thereby facilitating its removal from the soil matrix. The contaminated effluent can then be treated using advanced oxidation processes, such as with persulfate, to degrade the nitroaromatic compound. nih.gov Adsorption onto materials like activated carbon is another common method for removing these pollutants from water.

Biological Methods (Bioremediation): Bioremediation utilizes microorganisms or plants to degrade or transform hazardous substances into less toxic forms. This is often considered a more environmentally friendly and cost-effective approach.

Microbial Remediation: Various bacteria and fungi have been identified that can degrade nitroaromatic compounds under both aerobic and anaerobic conditions.

Phytoremediation: This method uses plants to remove, degrade, or contain contaminants in soil and water.

The selection of a specific remediation strategy depends on various factors, including the concentration and type of contaminant, the characteristics of the contaminated site, and cost-effectiveness. Often, a combination of different techniques is employed for the most effective cleanup.

Advanced Applications of 1,4 Dimethyl 2 Nitrobenzene in Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

1,4-Dimethyl-2-nitrobenzene, also known as 2-nitro-p-xylene, is a significant aromatic compound that serves as a versatile and crucial building block in organic synthesis. biosynth.comcymitquimica.com Its utility stems from the specific arrangement of its functional groups: two electron-donating methyl groups and one electron-withdrawing nitro group on a benzene (B151609) ring. cymitquimica.com This substitution pattern imparts distinct reactivity to the molecule. cymitquimica.com The nitro group is particularly important as it can undergo various transformations, most notably reduction to an amino group (NH2), which is a gateway to a wide array of other functionalizations. solubilityofthings.com This reactivity makes this compound a valuable precursor in the multi-step synthesis of more complex molecules for diverse industrial applications. biosynth.comcymitquimica.comsolubilityofthings.com

The presence of the nitro group makes the aromatic ring susceptible to certain types of chemical reactions, enabling the synthesis of various derivatives. solubilityofthings.com The compound's role as an intermediate is fundamental to the production of pharmaceuticals, agrochemicals, and dyes. cymitquimica.comsolubilityofthings.com

In the pharmaceutical industry, this compound is valued as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). biosynth.comcymitquimica.comchemicalbull.com Its derivatives are integral to creating more complex molecular architectures required for medicinal chemistry. cymitquimica.com A primary application involves the reduction of the nitro group to form 2,5-dimethylaniline (B45416). This aniline (B41778) derivative is a key starting material for various synthetic pathways in drug development.

Research into related fluorinated nitroaromatic compounds, such as 1-fluoro-4,5-dimethyl-2-nitrobenzene (B1612182), highlights the potential of the dimethyl-nitrobenzene scaffold in medicinal applications. These compounds are explored for their potential as pharmacophores in designing new drugs that target specific enzymes or receptors. The synthesis of such derivatives often begins with a compound structurally similar to this compound, underscoring its foundational role. Isomers like 1,2-dimethyl-4-nitrobenzene (B166907) and 2,6-dimethyl-1-nitrobenzene are also employed as pharmaceutical intermediates in organic synthesis. chemicalbull.comchemdad.com

Table 1: Transformation of this compound for Pharmaceutical Applications

Starting MaterialKey ReactionResulting IntermediateApplication Area
This compoundReduction of Nitro Group2,5-DimethylanilinePharmaceutical Synthesis
4,5-Dimethyl-2-nitroaniline (related compound)Diazotization followed by Fluorination1-Fluoro-4,5-dimethyl-2-nitrobenzeneDrug Design & Research

The structural framework of this compound is a valuable component in the synthesis of modern agrochemicals, particularly pesticides and herbicides. solubilityofthings.com Its isomers and derivatives serve as critical intermediates in the manufacturing processes for these agricultural products. cymitquimica.comepa.gov For instance, the isomer 1,2-dimethyl-4-nitrobenzene is used as an on-site intermediate in the synthesis of pesticides. epa.gov

A notable example from the dinitroaniline class of pesticides involves the use of 3,4-dimethyl nitrobenzene (B124822) (an isomer) as a starting material to produce N-(1-ethyl propyl)-3,4-dimethylaniline. google.com This demonstrates a typical synthetic route where the nitro-xylene core is nitrated and subsequently hydrogenated and alkylated to yield the final agrochemical product. google.com The reliable supply of dimethyl-nitrobenzene isomers is crucial for the industrial-scale production of these essential agricultural tools. google.com

Historically and currently, nitroaromatic compounds are fundamental to the dye and pigment industry, and this compound is no exception. cymitquimica.comsolubilityofthings.com Its derivatives are utilized in the production of various colorants. The conversion of the nitro group to an amino group is once again the critical step, yielding aromatic amines that are precursors to azo dyes and other classes of pigments. nbinno.com

The reduction product of this compound, 2,5-dimethylaniline, is a precursor for dye manufacturing. Related compounds further illustrate this application. For example, 1,4-diamino-2-nitrobenzene, which has a similar substitution pattern, is used directly as a dye in semi-permanent hair coloring products. iarc.fr Furthermore, the isomer 2,6-dimethyl-1-nitrobenzene (2-nitro-m-xylene) is used in the preparation of dyes such as Direct Violet 7 and Solvent Red 26. chemdad.comlookchem.com The growing global market for dyes and pigments, driven by demand from the textile, coatings, and plastics industries, supports the continued importance of intermediates like this compound. nbinno.com

Building Block for Agrochemicals

Application in Polymer and Material Science

The utility of this compound extends into the realm of polymer and materials science. environmentclearance.nic.in Its derivatives can be incorporated into polymer chains as monomers or used as additives to impart specific properties to materials. The aromatic nature of the compound contributes to thermal stability, while the reactive nitro group can be modified for various functions.

Research on related compounds like 1-fluoro-4,5-dimethyl-2-nitrobenzene indicates applications in materials science, for example, as precursors in radiation-sensitive materials. The ability to functionalize the benzene ring allows for the creation of monomers used in the synthesis of specialty polymers. environmentclearance.nic.in Additionally, its derivatives are categorized under building blocks for materials used in OLEDs, magnetic materials, and organic pigments, highlighting a broad potential in advanced materials development. bldpharm.com

Development of Specialty Chemicals

Beyond large-scale applications, this compound is a precursor for a range of specialty chemicals. biosynth.comenvironmentclearance.nic.in These are chemicals produced in smaller quantities for specific, high-value applications. The compound's defined structure and reactivity make it a reliable starting point for custom synthesis. biosynth.com

An example is its use in producing 2,5-dimethylaniline through catalytic hydrogenation, a process that can be performed solvent-free. google.com This resulting aniline is itself a valuable specialty chemical with applications beyond just being an intermediate. Furthermore, isomers of dimethyl-nitrobenzene are used in the production of gelatinizing accelerators for pyroxylin, showcasing a niche specialty application. nih.gov

Table 2: Overview of Applications for Dimethyl-nitrobenzene and its Isomers

CompoundCAS No.Application ClassSpecific Use ExampleSource(s)
This compound89-58-7IntermediatePrecursor for dyes, pharmaceuticals, agrochemicals solubilityofthings.com, cymitquimica.com
1,2-Dimethyl-4-nitrobenzene99-51-4Agrochemical IntermediateOn-site intermediate for pesticide synthesis epa.gov
2,6-Dimethyl-1-nitrobenzene81-20-9Dye IntermediatePreparation of Direct Violet 7 and Solvent Red 26 lookchem.com, chemdad.com
3,4-Dimethyl-nitrobenzene99-51-4Agrochemical IntermediateStarting material for dinitroaniline pesticides google.com
1,4-Diamino-2-nitrobenzene5307-14-2DyeComponent in hair coloring products iarc.fr

Toxicological Research and Biological Interactions of 1,4 Dimethyl 2 Nitrobenzene

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of 1,4-Dimethyl-2-nitrobenzene has been evaluated through various assays, with a particular focus on its effects at the bacterial and cellular levels.

Bacterial Mutagenicity Assays (e.g., Ames Test)

This compound has tested positive for mutagenicity in bacterial reverse mutation assays, commonly known as the Ames test. nih.gov These tests utilize specific strains of bacteria, such as Salmonella typhimurium, to detect the ability of a chemical to induce genetic mutations. In one study, the compound was shown to be mutagenic to Salmonella typhimurium at a concentration of 250 micrograms per plate. chemsrc.com Further testing by the National Toxicology Program (NTP) confirmed a positive result in their Salmonella/E.coli Mutagenicity Test. nih.gov The requirement of metabolic activation in some tests suggests that metabolites of the parent compound are the ultimate mutagens. ich.org

Table 1: Bacterial Mutagenicity Data for this compound

Test SystemResultConditionsReference
Mutation in microorganisms (Ames Test)Positive250 µg/plate chemsrc.com
Salmonella typhimuriumPositiveNot Specified nih.gov

Chromosome Aberrations and Karyotypic Effects in Eukaryotic Cells

There is a lack of available data specifically investigating the potential of this compound to cause chromosome aberrations or other karyotypic effects in eukaryotic cells. Studies on closely related isomers and analogues suggest that clastogenic effects (the ability to cause breaks in chromosomes) are an important endpoint for nitroaromatic compounds, but specific test results for this compound were not identified in the reviewed literature. epa.gov

DNA Interaction Mechanisms

The genotoxicity of nitroaromatic compounds like this compound is intrinsically linked to their metabolic activation. The primary proposed mechanism involves the reduction of the nitro group (–NO₂) to form highly reactive intermediates. epa.gov This biotransformation process can lead to the formation of a nitrenium ion, a potent electrophile. nih.gov This reactive species can then form covalent bonds (adducts) with cellular nucleophiles, most significantly with the DNA bases. nih.gov The formation of these DNA adducts can disrupt the normal structure and function of DNA, leading to mutations if not repaired by the cell's machinery. While this pathway is well-established for many aromatic amines and nitroaromatics, specific studies detailing the DNA adducts formed by this compound were not found. nih.govmdpi.com

Mammalian Toxicity Investigations

Studies into the mammalian toxicity of this compound have provided data on its acute effects and have shed light on its metabolic fate within biological systems.

Acute and Chronic Toxicity Assessment

Table 2: Acute Oral Toxicity of this compound

SpeciesRoute of ExposureToxicity Value (LD50)Reference
RatOral2440 mg/kg chemsrc.comechemi.com

Metabolic Pathways and Biotransformation in Biological Systems

The biotransformation of this compound in mammals is expected to follow pathways established for other nitroaromatic compounds. epa.gov The principal metabolic route is the reduction of the nitro group. epa.gov This multi-step process, which can occur in the liver and by intestinal microflora, typically involves reduction to a nitrosobenzene, then to a hydroxylamine, and ultimately to an amine (2,5-dimethylaniline). epa.goviarc.fr The N-hydroxylamine intermediate is particularly significant from a toxicological standpoint as it is the precursor to the reactive nitrenium ion responsible for DNA adduct formation. nih.gov Enzymes such as cytosolic xanthine (B1682287) oxidase and aldehyde oxidase have been implicated in the nitro-reduction of related compounds. iarc.fr

In addition to nitroreduction, metabolism may also occur on the methyl groups of the xylene ring. Oxidation of a methyl group can produce a corresponding alcohol (a hydroxymethyl derivative), which can be further oxidized to an aldehyde and then a carboxylic acid. researchgate.net These more polar metabolites are more readily excreted from the body. wikipedia.org

Specific Toxicological Endpoints (e.g., Methemoglobinemia)

The toxicological profile of this compound, like other nitroaromatic compounds, includes several specific endpoints of concern. A primary and well-documented toxic effect is the induction of methemoglobinemia. echemi.comchemicalbook.com Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, leading to a state of functional anemia. Exposure to this compound can lead to the formation of methemoglobin, which, in sufficient concentrations, results in cyanosis, a bluish discoloration of the skin. echemi.com The mechanism involves the nitro group of the compound, which, after metabolic reduction, can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). chemicalbook.comresearchgate.net

Symptoms of methemoglobinemia are dependent on the percentage of methemoglobin in the blood. researchgate.net While lower levels may be asymptomatic or only present as cyanosis, higher concentrations can lead to more severe effects. researchgate.net

Table 1: Clinical Manifestations of Methemoglobinemia by Concentration

Methemoglobin Level Associated Signs and Symptoms
10-15% Usually asymptomatic; potential for cyanosis. researchgate.net
>20% Headache, dyspnea, chest pain, tachypnea, and tachycardia. researchgate.net
40-50% Confusion, lethargy, metabolic acidosis, potentially leading to coma, seizures, bradycardia, and ventricular dysrhythmias. researchgate.net

This table is generated based on data from the provided text.

Beyond methemoglobinemia, exposure to compounds structurally similar to this compound may cause irritation of the eyes, skin, mucous membranes, and upper respiratory tract. echemi.com The metabolite of this compound is 2,5-dimethylaniline (B45416) (also known as 2,5-xylidine). ilo.orginchem.orgnih.gov Studies on 2,5-xylidine indicate that it can be absorbed into the body through inhalation, skin contact, and ingestion in hazardous amounts. ilo.orginchem.org Long-term or repeated exposure to this metabolite may have effects on the blood, potentially leading to anemia, and may also affect the liver. ilo.orginchem.orgnih.gov

Genetic toxicology studies have also been conducted. In a mutation assay using Salmonella typhimurium, this compound was tested for its ability to induce mutations. chemsrc.com

Comparative Toxicological Analysis with Related Nitroaromatic Compounds

The toxicity of this compound can be understood more clearly through comparison with structurally related nitroaromatic compounds. These compounds often share similar toxicological profiles due to the presence of the nitro group and similar metabolic pathways. epa.gov The primary analogs for comparison include other dimethyl-nitrobenzene isomers and nitrotoluenes. epa.gov

A key toxicological effect common to this class of compounds is hematotoxicity, particularly the induction of methemoglobinemia, anemia, and associated effects on the spleen. epa.gov The U.S. Environmental Protection Agency (EPA) notes that nitroaromatic compounds typically cause adverse blood effects such as increased methemoglobin, anemia, reticulocytosis, and spleen congestion. epa.gov

The acute oral toxicity, as measured by the LD50 (the dose lethal to 50% of a test population), is a common metric for comparison. Data shows that the acute oral LD50 values for rats are similar across several related nitroaromatic compounds. epa.gov

Table 2: Comparative Acute Oral Toxicity of Nitroaromatic Compounds in Rats

Compound CAS Number Acute Oral LD50 (mg/kg) -logLD50 (mol/kg)
This compound 89-58-7 2440 chemsrc.com Not Available
1,2-Dimethyl-4-nitrobenzene (B166907) 99-51-4 2636 epa.gov Not Available
1,3-Dimethyl-2-nitrobenzene (B148808) 81-20-9 Not Available -1.120 scholarsresearchlibrary.com
Nitrobenzene (B124822) 98-95-3 Not Available -0.690 scholarsresearchlibrary.com
1-Methyl-2-nitrobenzene 88-72-2 Not Available -0.810 scholarsresearchlibrary.com

This table is generated based on data from the provided text. chemsrc.comepa.govscholarsresearchlibrary.com

The similarity in toxicity is further supported by ecotoxicity data. Studies on fish and daphnia show that the toxicity values for different dimethyl-nitrobenzene isomers are nearly identical, and nitrotoluenes exhibit a similar magnitude of aquatic toxicity. epa.gov This consistency suggests that these compounds can serve as effective analogs for understanding the toxicological properties of one another. epa.gov

The metabolism of these compounds is also expected to be similar, influencing their toxicokinetics. epa.gov For instance, the metabolic N-hydroxylation of the amino group is a critical step in the haematotoxicity of aniline (B41778) and its dimethyl derivatives. nih.govjst.go.jp The position of the methyl groups can influence the rate of metabolism; the presence of a methyl group at the C2-position may generally suppress the metabolic rates at the amino moiety. nih.govjst.go.jp While this compound is a nitro-compound, its metabolite, 2,5-dimethylaniline, is an aniline derivative, making these metabolic considerations relevant.

Table of Mentioned Compounds

Compound Name
1,2-Dimethyl-4-nitrobenzene
1,3-Dimethyl-2-nitrobenzene
This compound
1-Methyl-2-nitrobenzene
1-Methyl-4-nitrobenzene
2,5-dimethylaniline
2,5-xylidine
Aniline
Hemoglobin
Methemoglobin
Nitrobenzene

Future Research Directions and Unaddressed Challenges

Development of Greener Synthetic Routes

Traditional nitration methods for aromatic compounds, including the synthesis of 1,4-dimethyl-2-nitrobenzene from p-xylene (B151628), often rely on the use of strong acid mixtures like nitric acid and sulfuric acid. These processes are effective but generate significant amounts of corrosive and toxic waste, posing environmental and handling challenges. The development of greener, more sustainable synthetic routes is a critical area of future research.

Key research directions include:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, offers a promising alternative to liquid acids. researchgate.net Zeolite Hβ, for instance, has been shown to be an efficient catalyst for the liquid-phase nitration of o-xylene (B151617), achieving high regioselectivity with stoichiometric amounts of nitric acid and eliminating the need for acetic anhydride. researchgate.net Future work should focus on adapting and optimizing these catalyst systems for the high-yield, selective nitration of p-xylene to this compound. Research could explore various zeolite structures and the effect of SiO2/Al2O3 ratios to maximize catalyst activity and longevity. researchgate.net

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents is another avenue. The use of N2O4 under oxygen or nitrogen dioxide (NO2) in composite catalytic systems has shown potential for the nitration of toluene (B28343) with high para-selectivity. researchgate.netrsc.org Adapting these systems for p-xylene could lead to more efficient and environmentally benign processes. researchgate.netrsc.org

Continuous-Flow Microreactors: Microreactor technology presents an opportunity for safer, more efficient, and scalable nitration processes. rsc.org Continuous-flow systems offer superior control over reaction parameters, reduce reaction times, and can minimize waste generation. rsc.org Research into developing a continuous-flow process for the mononitration of p-xylene could significantly improve the sustainability of this compound production. rsc.org

The following table summarizes promising green catalytic systems for the nitration of xylenes (B1142099), which could be adapted for this compound synthesis.

Catalyst SystemSubstrateKey AdvantagesResearch Focus for this compound
Beta Zeoliteo-XyleneEliminates acetic anhydride, reduces effluent, high regioselectivity. researchgate.netOptimization for p-xylene nitration, catalyst reusability studies.
Nb2O5/SiO2, MoO3/SiO2TolueneIncreases para-selectivity, uses N2O4 as nitrating agent. researchgate.netApplication to p-xylene, investigation of catalyst performance and stability.
Hβ Zeolite with NO2–O2–Ac2OTolueneHigh conversion and para-selectivity, green methodology. rsc.orgAdapting the composite system for p-xylene to maximize yield and selectivity.
Solid Acid Catalysts in Flowo-XyleneOvercomes reaction equilibrium, high yield in continuous flow. rsc.orgDevelopment of a scalable single-stage continuous-flow process for p-xylene.

Advanced Bioremediation Technologies

Nitroaromatic compounds, including nitrotoluenes, are recognized as environmental pollutants due to their toxicity and persistence. nih.govslideshare.net While this compound is used in controlled industrial settings, accidental spills or improper disposal can lead to environmental contamination. Bioremediation, which utilizes microorganisms to degrade hazardous substances, is a cost-effective and environmentally friendly cleanup strategy. mdpi.com

Future research in this area should focus on:

Isolation and Engineering of Microbial Strains: While various bacteria, fungi, and algae have been shown to degrade nitroaromatic compounds like TNT and other nitrotoluenes, specific pathways for this compound are less understood. nih.govmdpi.com Research is needed to isolate or engineer microbial strains with high specificity and efficiency for degrading this particular compound. For example, strains of Pseudomonas, Burkholderia, and Acidovorax have demonstrated the ability to degrade various nitrotoluenes by using them as carbon and nitrogen sources. mdpi.comnih.gov Future work could involve laboratory evolution experiments to adapt such strains for growth on this compound. nih.gov

Understanding Degradation Pathways: The microbial degradation of nitroaromatics can proceed through oxidative or reductive pathways, involving enzymes like dioxygenases, monooxygenases, and nitroreductases. mdpi.commagtech.com.cn Aerobic degradation often involves the oxygenase-catalyzed removal of the nitro group as nitrite, while anaerobic pathways typically involve the reduction of the nitro group. nih.govmdpi.com Detailed investigation of the metabolic pathways involved in this compound breakdown is essential for optimizing bioremediation processes.

Mycoremediation and Phytoremediation: The potential of fungi and plants to remediate nitroaromatic-contaminated sites is a growing area of interest. nih.govmdpi.com Lignin-degrading fungi like Phanerochaete chrysosporium can mineralize a range of nitroaromatics. nih.gov Engineering plants to express bacterial degradation enzymes is another promising future direction. magtech.com.cn

The table below outlines microbial degradation approaches for nitroaromatic compounds relevant to the bioremediation of this compound.

Microbial ApproachDegradation MechanismKey EnzymesFuture Research Focus
Aerobic Bacterial DegradationOxidative removal of the nitro group. mdpi.comDioxygenases, Monooxygenases. mdpi.comIsolation of specific strains for this compound; pathway elucidation.
Anaerobic Bacterial DegradationReduction of the nitro group to amino derivatives. nih.govNitroreductases. mdpi.comIdentifying bacteria that can completely mineralize the compound under anaerobic conditions.
Fungal Degradation (Mycoremediation)Mineralization under ligninolytic conditions. nih.govLigninolytic enzymes. nih.govScreening fungal species for activity against this compound; optimizing conditions.

Comprehensive Mechanistic Toxicological Profiling

While toxicological data exists for related compounds like dinitrotoluenes and other nitrotoluene isomers, a comprehensive toxicological profile for this compound is lacking. cdc.govresearchgate.net Understanding its potential health effects is crucial for ensuring occupational safety and conducting accurate environmental risk assessments.

Future research should prioritize:

In Vitro and In Vivo Studies: There is a need for systematic toxicological studies, including acute, sub-chronic, and chronic toxicity assessments. epa.gov Research should investigate potential effects on target organs, reproductive toxicity, and carcinogenicity, similar to studies conducted for o-nitrotoluene and p-nitrotoluene. researchgate.netnih.gov

Mechanistic Toxicology: Moving beyond descriptive toxicology, research should focus on the mechanisms underlying any observed toxicity. This includes studying its absorption, distribution, metabolism, and excretion (ADME). The reduction of the nitro group to form reactive intermediates that can bind to DNA and proteins is a known mechanism of toxicity for many nitroaromatics. Investigating whether this compound follows similar pathways is a key unaddressed question.

In Silico Toxicology (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity of chemicals. osti.govoup.commdpi.com Developing and validating QSAR models specifically for disubstituted nitrobenzenes could provide preliminary toxicity assessments and help prioritize chemicals for further testing. mdpi.com These models can be built using large datasets of related nitroaromatic compounds to predict properties like the 50% lethal dose (LD50). oup.commdpi.com

Novel Applications in Emerging Fields

Currently, this compound serves primarily as an intermediate in the synthesis of other chemicals, such as dyes and agrochemicals. cymitquimica.com Its potential for use in more advanced applications remains largely unexplored.

Future research could investigate:

Materials Science: The nitro group and aromatic ring structure offer functionalities that could be exploited in materials science. For example, nitroaromatic compounds have been used in the development of photoresponsive materials and specialty polymers. Research could explore the incorporation of this compound or its derivatives into novel polymers or organic electronic materials.

Advanced Chemical Synthesis: As a versatile building block, its potential in more complex organic syntheses could be explored. biosynth.com The specific substitution pattern of the methyl and nitro groups could be leveraged to create unique molecular scaffolds for pharmaceuticals or other high-value fine chemicals.

Electrochemical Sensing: Derivatives of nitroaromatics are targets for environmental monitoring. Research into the synthesis of novel materials for the electrochemical detection of related compounds like 4-nitrotoluene (B166481) is ongoing. acs.orgacs.orgresearchgate.net While not a direct application of this compound itself, understanding its chemical properties could contribute to the broader field of developing sensors for nitroaromatic pollutants.

Q & A

Q. What are the optimal synthetic routes for 1,4-dimethyl-2-nitrobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitration of 1,4-dimethylbenzene (p-xylene) under controlled conditions. Key parameters include:
  • Temperature : Nitration at 0–5°C minimizes byproducts like dinitro derivatives .
  • Nitrating Agents : Mixed acid (HNO₃/H₂SO₄) is standard, but acetic anhydride can enhance regioselectivity .
  • Purification : Column chromatography or recrystallization (using ethanol/water) achieves >95% purity. Monitor via HPLC or GC-MS .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Critical properties include:
  • Molecular Weight : 151.16 g/mol .
  • Melting Point : -25°C; Boiling Point : 121°C at 13 mmHg .
  • Density : 1.13 g/cm³ .
  • Solubility : Low in water; soluble in organic solvents (e.g., dichloromethane, benzene) .
    Note: Cross-validate properties using differential scanning calorimetry (DSC) and Karl Fischer titration for hygroscopicity .

Q. How can researchers characterize structural isomers or impurities in synthesized this compound?

  • Methodological Answer : Use:
  • NMR Spectroscopy : Compare aromatic proton signals (e.g., meta-substituted nitro groups show distinct splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (m/z 151.16) and fragment patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for the electrophilic aromatic substitution (EAS) reactivity of this compound?

  • Methodological Answer : The nitro group (-NO₂) is a strong meta-directing substituent, while methyl groups (-CH₃) are ortho/para-directing. Computational studies (e.g., DFT) reveal:
  • Activation Energy : Nitration at the 2-position is favored due to steric and electronic effects of adjacent methyl groups .
  • Substituent Effects : Methyl groups increase electron density, competing with nitro group’s deactivation. Monitor via Hammett plots or kinetic isotope effects .

Q. How does this compound interact in catalytic reduction reactions, and what are the implications for derivative synthesis?

  • Methodological Answer : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, yielding 2-amino-1,4-dimethylbenzene. Key considerations:
  • Selectivity : Use low H₂ pressure (1–3 atm) to avoid over-reduction of aromatic rings .
  • Byproduct Mitigation : Monitor intermediates via TLC and optimize solvent polarity (e.g., ethanol vs. THF) .

Q. What in vitro or in vivo toxicity profiles are reported for this compound, and how should safety protocols be designed?

  • Methodological Answer : While direct toxicity data is limited, structural analogs (e.g., nitrobenzenes) suggest:
  • Carcinogenicity Potential : IARC classifies nitrobenzenes as Group 3 (not classifiable). Conduct Ames tests for mutagenicity .
  • Exposure Controls : Use fume hoods, PPE (nitrile gloves, N95 masks), and install emergency eyewash stations per OSHA guidelines .

Q. How can computational modeling predict the environmental persistence or degradation pathways of this compound?

  • Methodological Answer : Apply:
  • Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradability using EPI Suite or SPARC .
  • Molecular Dynamics (MD) : Simulate hydrolysis rates under varying pH and UV exposure .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Reproducibility : Verify purity via elemental analysis (C, H, N) and compare with CAS 89-58-7 .
  • Cross-Platform Validation : Use multiple instruments (e.g., FTIR vs. Raman spectroscopy) to confirm functional groups .

Advanced Applications

Q. What strategies optimize this compound as a precursor for photoactive or bioactive compounds?

  • Methodological Answer :
  • Azo Dye Synthesis : Couple with diazonium salts to create chromophores; monitor λmax shifts via UV-Vis .
  • Pharmaceutical Intermediates : Introduce sulfonamide or carboxylate groups for antimicrobial screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.